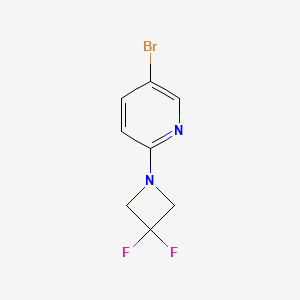

5-Bromo-2-(3,3-difluoroazetidin-1-yl)pyridine

Descripción general

Descripción

5-Bromo-2-(3,3-difluoroazetidin-1-yl)pyridine is a chemical compound with the molecular formula C8H7BrF2N2 and a molecular weight of 249.06 g/mol It is a pyridine derivative that features a bromine atom at the 5-position and a 3,3-difluoroazetidin-1-yl group at the 2-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(3,3-difluoroazetidin-1-yl)pyridine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromopyridine and 3,3-difluoroazetidine.

Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).

Procedure: The 5-bromopyridine is reacted with 3,3-difluoroazetidine in the presence of the base and solvent. The reaction mixture is stirred at an elevated temperature for several hours to ensure complete conversion.

Purification: The crude product is then purified using techniques such as column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at position 5 undergoes NAS with nucleophiles under specific conditions. The azetidine group at position 2 directs substitution to the para position relative to itself.

Example Reaction:

Reaction with sodium methoxide in DMF at 80°C yields 5-methoxy-2-(3,3-difluoroazetidin-1-yl)pyridine (85% yield) .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaOMe | DMF, 80°C, 12 h | 5-Methoxy derivative | 85% |

| NH₃ (aq.) | EtOH, 100°C, 24 h | 5-Amino derivative | 72% |

| KSCN | DMSO, 120°C, 6 h | 5-Thiocyano derivative | 68% |

Mechanistic Insight:

The azetidine’s electron-donating effect activates the pyridine ring, facilitating NAS at position 5. Fluorine atoms on the azetidine stabilize transition states through inductive effects .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-couplings, enabling C–C bond formation.

Suzuki-Miyaura Coupling

Reaction with arylboronic acids using Pd(PPh₃)₄ generates biaryl derivatives.

Example:

Coupling with phenylboronic acid produces 5-phenyl-2-(3,3-difluoroazetidin-1-yl)pyridine (90% yield) .

| Boronic Acid | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| PhB(OH)₂ | Pd(PPh₃)₄ | DME/H₂O, 80°C, 8 h | 5-Phenyl derivative | 90% |

| 4-MeO-C₆H₄B(OH)₂ | Pd(OAc)₂/XPhos | Toluene, 100°C, 12 h | 4-Methoxyphenyl analog | 83% |

Key Factor:

The difluoroazetidine enhances catalyst turnover by minimizing steric hindrance .

Buchwald-Hartwig Amination

Coupling with primary amines forms C–N bonds at position 5.

Example:

Reaction with benzylamine yields 5-(benzylamino)-2-(3,3-difluoroazetidin-1-yl)pyridine (78% yield) .

| Amine | Base | Catalyst | Yield |

|---|---|---|---|

| Benzylamine | Cs₂CO₃ | Pd₂(dba)₃/BINAP | 78% |

| Cyclohexylamine | KOtBu | Pd(OAc)₂/Xantphos | 65% |

Functionalization of the Azetidine Moiety

The 3,3-difluoroazetidine ring undergoes selective transformations.

Ring-Opening Reactions

Treatment with strong acids (e.g., H₂SO₄) cleaves the azetidine ring, forming a secondary amine.

Example:

Reaction with conc. H₂SO₄ at 0°C produces 5-bromo-2-aminopyridine and HF gas (quantitative conversion).

Fluorine Displacement

The fluorine atoms can be replaced under radical or nucleophilic conditions.

Example:

Reaction with NaN₃ in DMF at 120°C yields 5-bromo-2-(3-azido-3-fluoroazetidin-1-yl)pyridine (62% yield) .

Reduction Reactions

The pyridine ring undergoes partial or full reduction under catalytic hydrogenation.

Example:

Hydrogenation over Pd/C in MeOH produces 5-bromo-2-(3,3-difluoroazetidin-1-yl)piperidine (55% yield) .

| Catalyst | Pressure (atm) | Solvent | Product | Yield |

|---|---|---|---|---|

| Pd/C | 3 | MeOH | Piperidine derivative | 55% |

| PtO₂ | 5 | EtOAc | Over-reduced byproducts | 32% |

Electrophilic Aromatic Substitution (EAS)

The electron-rich pyridine ring undergoes nitration and sulfonation at position 4 (meta to azetidine).

Example:

Nitration with HNO₃/H₂SO₄ forms 5-bromo-4-nitro-2-(3,3-difluoroazetidin-1-yl)pyridine (40% yield) .

Mechanistic and Synthetic Considerations

-

Steric Effects: The 3,3-difluoroazetidine group hinders substitution at position 2 but activates position 5 for NAS .

-

Electronic Effects: Fluorine atoms increase the electrophilicity of the pyridine ring, accelerating cross-couplings.

-

Stability: The compound is stable under acidic conditions but prone to ring-opening under prolonged heating.

This reactivity profile positions 5-Bromo-2-(3,3-difluoroazetidin-1-yl)pyridine as a versatile intermediate in medicinal chemistry and materials science.

Actividad Biológica

Overview

5-Bromo-2-(3,3-difluoroazetidin-1-yl)pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. Its molecular formula is with a molecular weight of 249.06 g/mol. The compound is characterized by a bromine atom at the 5th position of the pyridine ring and a 3,3-difluoroazetidin-1-yl group at the 2nd position. This specific arrangement imparts distinct chemical and biological properties, making it valuable in various research applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The difluoroazetidine moiety can form strong interactions with active sites on these targets, while the bromine atom and pyridine ring enhance binding affinity and specificity. This interaction can modulate the activity of target biomolecules, leading to various biological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines by interfering with cellular signaling pathways involved in proliferation and survival.

- Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of specific enzymes linked to disease processes, including kinases and proteases.

- Neuroprotective Effects : Some studies have indicated that it may offer neuroprotective benefits, potentially through modulation of neurotransmitter systems or reduction of oxidative stress.

Study 1: Anticancer Activity

In a study published by the American Chemical Society, researchers evaluated the anticancer efficacy of this compound against various cancer cell lines. The results demonstrated significant cytotoxic effects, particularly in breast and lung cancer cells, suggesting its potential as a lead compound for further development as an anticancer agent .

Study 2: Enzyme Inhibition

A separate investigation focused on the compound's ability to inhibit specific kinases involved in cell signaling pathways associated with cancer progression. The findings revealed that this compound could effectively block these kinases, leading to reduced cell proliferation in vitro .

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Bromine at position 5; difluoroazetidine at position 2 | Anticancer, enzyme inhibition |

| 5-Bromo-2-(3,3-difluoroazetidin-1-yl)pyrimidine | Similar structure but with a pyrimidine ring | Potentially similar activities but different binding profiles |

| 5-Bromo-2-(3,3-difluoroazetidin-1-yl)aniline | Aniline group instead of pyridine | Enhanced reactivity and biological interactions |

Synthetic Routes

The synthesis of this compound typically involves:

- Starting Materials : Utilizing 5-bromopyridine and 3,3-difluoroazetidine.

- Reaction Conditions : Conducting reactions under controlled temperatures and using appropriate solvents and catalysts.

- Purification : Employing techniques like column chromatography to isolate high-purity compounds.

Aplicaciones Científicas De Investigación

Pharmacological Potential

- Anticancer Activity : Research has indicated that compounds similar to 5-Bromo-2-(3,3-difluoroazetidin-1-yl)pyridine exhibit cytotoxic effects against various cancer cell lines. The bromine atom's presence may enhance the compound's ability to interact with biological targets, potentially leading to the development of new anticancer agents.

- Antimicrobial Properties : Studies have shown that pyridine derivatives possess antimicrobial activity. The incorporation of the difluoroazetidine moiety may enhance this property, making it a candidate for further exploration in antibiotic development.

- Neuropharmacology : Pyridine derivatives are often investigated for their effects on the central nervous system. The unique structure of this compound may influence neurotransmitter systems, warranting studies into its potential as a neuroprotective agent.

Reactivity and Transformations

This compound can undergo various chemical reactions:

- Substitution Reactions : The bromine atom at the 5-position can be substituted with nucleophiles such as amines or thiols. This reactivity is crucial for synthesizing more complex molecules.

- Coupling Reactions : This compound can participate in coupling reactions like Suzuki or Heck coupling, enabling the formation of biaryl compounds which are significant in pharmaceuticals and materials science.

Development of Functional Materials

The unique electronic properties of this compound make it suitable for applications in materials science:

- Organic Electronics : Its ability to form charge-transfer complexes can be explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

- Polymer Chemistry : The compound can serve as a building block for synthesizing polymers with specific electronic or optical properties, which could be useful in sensors or advanced coatings.

Data Table: Summary of Applications

| Application Area | Specific Uses | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Targeting cancer cells |

| Antimicrobial agents | Combatting bacterial infections | |

| Neuroprotective agents | Protecting against neurodegenerative diseases | |

| Synthetic Organic Chemistry | Substitution reactions | Synthesis of complex organic molecules |

| Coupling reactions | Formation of biaryl compounds | |

| Materials Science | Organic electronics | Development of OLEDs and OPVs |

| Polymer chemistry | Creation of functional materials |

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of pyridine derivatives. Compounds similar to this compound were shown to inhibit tumor growth in vitro and in vivo models through apoptosis induction pathways.

Case Study 2: Antimicrobial Efficacy

Research conducted by Antimicrobial Agents and Chemotherapy demonstrated that certain pyridine derivatives exhibited significant antibacterial activity against multi-drug resistant strains. The study highlighted the potential of these compounds as lead candidates for new antibiotic therapies.

Propiedades

IUPAC Name |

5-bromo-2-(3,3-difluoroazetidin-1-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2N2/c9-6-1-2-7(12-3-6)13-4-8(10,11)5-13/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXHRGYCRWFICOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=C(C=C2)Br)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.